carbamoyl}methyl)carbamate CAS No. 1252272-80-2](/img/structure/B1373796.png)

benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

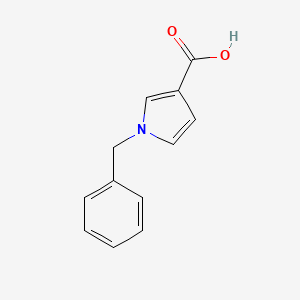

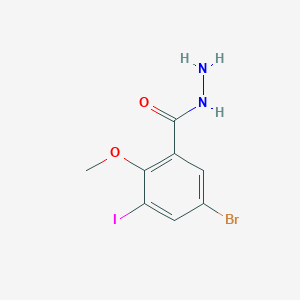

Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 . The compound is also known by its IUPAC name, benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is 1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule.Physical And Chemical Properties Analysis

Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate has a molecular weight of 319.36 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用

Mechanochemical Synthesis Enhancements

Mechanochemical methods have been developed for the synthesis of carbamates, including benzyl carbamates. These methods, such as the one using 1,1′-Carbonyldiimidazole (CDI), offer a more sustainable and eco-friendly approach compared to traditional synthesis in solution. Mechanochemistry enhances the reactivity of alcohols and carbamoyl-imidazole intermediates under mild conditions, without the need for activation as commonly required in solution synthesis (Lanzillotto et al., 2015).

Carbamate Derivatives as Alcohol Prodrugs

Research on biscarbamates derived from 2-aminobenzylamines, which are structurally related to benzyl carbamates, has been conducted to explore their potential as models for alcohol prodrugs. This study found that unsubstituted N-arylcarbamate does not cyclize under mild conditions, highlighting the importance of structural variations in carbamate chemistry (Papot et al., 1999).

Hofmann Rearrangement for Protected Amines

The Hofmann rearrangement method has been utilized for transforming amides into methyl and benzyl carbamates. This process, mediated by N-Bromoacetamide, provides high yields and minimizes side products, offering a straightforward approach to various protected amines or diamines, which are essential precursors in synthetic chemistry (Jevtić et al., 2016).

Polyurethane Stabilization

Studies have shown that replacing the labile hydrogen in the carbamate group of polyurethane with an alkyl group, like a benzyl group, significantly enhances thermal stability. This modification prevents back-dissociation, thereby improving the material's properties (Beachell & Son, 1964).

Antineoplastic and Antifilarial Properties

Certain carbamates, including benzyl carbamates, have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. Some of these compounds have shown significant growth inhibition in cancer cells and substantial in vivo activity against adult worms of various species, highlighting their therapeutic potential (Ram et al., 1992).

特性

IUPAC Name |

benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMZXIQBCTYBMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

Amine Hydrochloride](/img/structure/B1373714.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)

![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)

![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)